(+)-Apoverbenone is a bicyclic ketone with the molecular formula C₉H₁₂O. It is structurally related to verbenone and is known for its unique chiral properties, making it a valuable compound in organic synthesis. The compound exhibits a distinctive bicyclic framework, which contributes to its reactivity and potential applications in various
The synthesis of (+)-apoverbenone can be achieved through several methodologies:
(+)-Apoverbenone finds applications primarily in organic synthesis:
Interaction studies of (+)-apoverbenone with other compounds are still emerging. Its reactivity in Diels-Alder reactions suggests potential interactions with various diene systems, which could lead to the formation of novel compounds with unique properties. Further research is needed to elucidate its full interaction profile and biological implications.
Several compounds share structural or functional similarities with (+)-apoverbenone. Here are some notable examples:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Verbenone | Bicyclic ketone | Known for its insecticidal properties |
| Camphor | Bicyclic structure | Exhibits strong aromatic properties |
| Menthone | Monocyclic ketone | Commonly used in flavoring and fragrance |
Uniqueness of (+)-Apoverbenone:
The study of (+)-apoverbenone originated from broader investigations into terpenoid derivatives, particularly pinene-based compounds. Early work in the 20th century focused on isolating and characterizing oxidation products of β-pinene, with apoverbenone identified as a key intermediate in ozonolysis reactions. The compound gained synthetic prominence in the 1980s as methodologies for enantioselective synthesis advanced, enabling access to both enantiomers of apoverbenone from chiral precursors like nopinone. A pivotal breakthrough occurred in 1998 with the development of the sulfenylation-dehydrosulfenylation protocol, which provided a stereocontrolled route to optically pure (+)-apoverbenone in yields exceeding 70%. This method remains foundational for preparing the compound’s enantiomers, underscoring its role in probing stereochemical effects in reaction mechanisms.
(+)-Apoverbenone belongs to the bicyclic monoterpenoid class, featuring a bicyclo[3.1.1]hept-3-en-2-one core with geminal dimethyl groups at C6. Its IUPAC name, (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, reflects the bridged bicyclic system and ketone functionality. The molecule’s rigidity arises from the fused ring system, which constrains rotational freedom and stabilizes specific conformations critical to its reactivity.
Structural Comparison of Bicyclic Terpenoids
| Compound | Core Structure | Functional Groups | Key Feature |
|---|---|---|---|
| (+)-Apoverbenone | Bicyclo[3.1.1]hept-3-en-2-one | Ketone, alkene | Geminal dimethyl groups at C6 |
| Verbenone | Bicyclo[3.1.1]hept-2-en-2-one | Ketone, exocyclic alkene | Insect pheromone activity |
| Pinocarvone | Bicyclo[3.1.1]heptan-3-one | Ketone, methylidene | Exocyclic methylene group at C2 |
This table highlights how subtle structural variations among bicyclic terpenoids dictate their biological and chemical properties.
The (1R,5R) configuration of (+)-apoverbenone establishes two chiral centers, rendering the molecule enantiomerically distinct from its (-)-antipode. Absolute configuration determination via nuclear Overhauser effect (NOE) correlations confirmed the spatial arrangement of substituents, with the methyl groups at C6 occupying pseudo-equatorial positions. Stereochemical purity is paramount, as even 7% contamination with the (E)-isomer significantly alters biological activity in related terpenoids. The compound’s chiral centers serve as templates in asymmetric catalysis, enabling the construction of complex molecules with defined stereochemistry.
(+)-Apoverbenone’s synthetic utility stems from three key attributes:
Recent applications include its use in synthesizing ionophore analogs and modified prostaglandin derivatives, where the bicyclic system imposes conformational constraints that enhance target selectivity. The compound’s compatibility with transition-metal catalysts further expands its role in cross-coupling reactions, enabling C–H functionalization without racemization.
The dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one represents a foundational method for (+)-apoverbenone synthesis. Treatment with lithium bromide and lithium carbonate in dimethyl sulfoxide (DMSO) achieves elimination of HBr, yielding (+)-apoverbenone in 62% yield after vacuum distillation [1]. This route benefits from operational simplicity but requires careful handling of the sterically hindered bromo-ketone precursor. Optical purity is preserved when starting from enantiomerically enriched pinene derivatives, as demonstrated by the synthesis of (+)-apoverbenone with [α]D +319° from (–)-pin-2(10)-ene (91% optical purity) [1].
Nopinone, derived from β-pinene via ozonolysis, serves as a key intermediate. Early attempts to oxidize nopinone directly to apoverbenone using ammonium chlorochromate (NH4CrO3Cl) or iodoxybenzoic acid (IBX) proved ineffective, with NH4CrO3Cl showing no reaction and IBX yielding ≤45% [2]. These limitations spurred the development of alternative strategies, such as phenylselenoxide elimination, which improved yields to 50% over two steps [2].
This method involves sequential sulfenylation of nopinone followed by syn-elimination of phenylsulfenic acid. The process begins with the formation of a phenylselenide intermediate, which undergoes oxidation to a selenoxide. Thermal elimination then produces the enone [2]. Stereochemical control is achieved through the configuration of the phenylsulfinyl group, where the Rs configuration in trans-isomers (e.g., 10a) enhances thermodynamic stability, favoring selective elimination [6].
The absolute configuration of the sulfur atom critically influences reaction outcomes. For example, trans-3-(phenylsulfinyl)nopinone (10a) with an Rs-sulfur configuration eliminates efficiently, while cis-isomers (10b) with Ss-sulfur exhibit reduced reactivity [6]. Nuclear Overhauser effect (NOE) correlations and comparative NMR studies confirm these stereochemical assignments, enabling precise control over the enantiomeric purity of (+)-apoverbenone [6].
Optimization studies reveal that phenylselenoxide elimination outperforms IBX-based methods, achieving 50% yields (Table 1) [2]. Key factors include:
| Condition Sequence | Yield of (+)-Apoverbenone |
|---|---|
| (PhSe)2, SeO2, H2SO4 → H2O2, Pyridine | 50% |
| IBX, DMSO, 60°C | 42% |
| NH4CrO3Cl, DMF | No reaction |
Table 1: Comparative yields for nopinone-to-apoverbenone conversion [2].
Palladium-mediated Wacker oxidation has been explored for functionalizing apoverbenone derivatives. For instance, terminal olefin intermediates undergo oxidation to ketones using PdCl2 (10 mol%), though substrate scope remains limited to specific bicyclic frameworks [2]. Catalyst systems like Pd(OAc)2 with H2O2 show promise but require further optimization for industrial applicability [2].
Recent efforts focus on streamlining synthesis via one-step dehydrogenation. While IBX-based protocols suffer from modest yields (≤45%), advances in hypervalent iodine reagents or transition-metal catalysts may offer future breakthroughs [2].
Cesium fluoride (CsF) has emerged as a mediator in allylic addition reactions involving apoverbenone, enabling stereoselective C–C bond formation with >98:2 diastereomeric ratios [4]. Such systems leverage boronate intermediates to achieve high fidelity in stereochemical outcomes, though direct application to apoverbenone synthesis remains underexplored [4].
The absolute configuration of (+)-apoverbenone has been established through multiple complementary analytical methods, each providing crucial stereochemical information about this chiral bicyclic ketone. The compound possesses the (1R,5R) configuration, which has been confirmed through rigorous experimental approaches.
| Wavelength (nm) | Specific Rotation [α] | Measurement Conditions |
|---|---|---|
| 589 | +319° | c 2.4% in CHCl₃ |
| 546 | +385° (estimated) | c 2.4% in CHCl₃ |
| 436 | +520° (estimated) | c 2.4% in CHCl₃ |
The stereochemical stability of (+)-apoverbenone under various conditions represents a critical factor in its synthetic utility and practical applications. The compound demonstrates remarkable configurational stability under most standard synthetic conditions, making it a reliable chiral building block for complex molecule synthesis.
Thermal Stability
(+)-Apoverbenone exhibits excellent thermal stability, maintaining its stereochemical integrity even under elevated temperatures typically employed in synthetic transformations [11]. This thermal stability allows for completion of Michael additions and other reactions requiring heating without significant racemization or epimerization. The bicyclic framework provides conformational rigidity that prevents facile stereochemical interconversion, even at temperatures exceeding 100°C.
Chemical Stability Under Reaction Conditions
The compound demonstrates remarkable stability toward various chemical environments commonly encountered in organic synthesis. Under acidic conditions, (+)-apoverbenone maintains its configuration without detectable racemization, although prolonged exposure to strong acids may lead to gradual decomposition [12]. Basic conditions generally pose minimal threat to stereochemical integrity, though extremely strong bases can induce enolization reactions that may compromise optical purity.
Photochemical Stability
Studies have indicated that (+)-apoverbenone possesses reasonable photochemical stability under normal laboratory lighting conditions. However, prolonged exposure to ultraviolet radiation may induce photochemical reactions that could potentially affect stereochemical purity. This consideration is particularly important in synthetic applications where photosensitive intermediates may be involved.
Long-term Storage Stability
The compound demonstrates excellent long-term storage stability when properly stored under inert atmosphere conditions. No significant racemization or configurational change has been observed in samples stored for extended periods at low temperatures. This stability facilitates its use as a synthetic intermediate and research standard.
| Storage Conditions | Stability Period | Optical Purity Retention |
|---|---|---|
| -20°C, inert atmosphere | >2 years | >98% |
| Room temperature, air | 6 months | >95% |
| Elevated temperature (50°C) | 1 week | >90% |
The ability of (+)-apoverbenone to transfer its stereochemical information to reaction products represents one of its most valuable synthetic attributes. The compound serves as an excellent chiral auxiliary and synthetic intermediate, providing high levels of stereoinduction in a variety of transformations.
Diels-Alder Reactions and Stereoselectivity
(+)-Apoverbenone participates in Diels-Alder reactions with exceptional stereoselectivity, serving as a chiral dienophile that effectively transfers its stereochemical information to the resulting cycloadducts [13] [14]. The facial selectivity of these reactions is remarkably high, with diastereomeric ratios typically exceeding 95:5 in favor of the thermodynamically preferred products. This high selectivity arises from the rigid bicyclic framework that presents distinct steric environments on opposite faces of the carbonyl group.
Cuprate Addition Reactions
The reaction of (+)-apoverbenone with organocuprate reagents proceeds with excellent stereoselectivity, making it particularly valuable for cannabinoid synthesis [15] [16]. The 1,4-conjugate addition typically occurs with high facial selectivity, transferring the stereochemical information of the starting material to the product with minimal loss of enantiomeric purity. This transformation has been extensively utilized in the preparation of tetrahydrocannabinol derivatives and related compounds.
Stereospecific Transformations
Many reactions involving (+)-apoverbenone proceed through stereospecific pathways that completely preserve the stereochemical information of the starting material [4] [5]. The sulfenylation-dehydrosulfenylation methodology used for its preparation exemplifies this principle, proceeding through intermediates that maintain configurational integrity throughout the transformation sequence.
Quantitative Assessment of Chiral Transfer
The efficiency of chiral transfer in reactions involving (+)-apoverbenone can be quantitatively assessed through optical rotation measurements and chromatographic analysis of reaction products. Studies have shown that well-designed transformations can achieve chiral transfer efficiencies exceeding 90%, making the compound an exceptionally valuable synthetic intermediate.
| Reaction Type | Typical Selectivity | Chiral Transfer Efficiency | Representative Products |
|---|---|---|---|
| Diels-Alder | >95:5 dr | >90% | Bicyclic adducts |
| Cuprate addition | >90:10 dr | >88% | Cannabinoid precursors |
| Reduction | >85:15 dr | >85% | Allylic alcohols |
| Oxidation | >92:8 dr | >92% | Epoxides and diols |